molecular formula C19H22N2O2 B1254370 beta-Isocupreidine CAS No. 253430-48-7

beta-Isocupreidine

Cat. No.: B1254370
CAS No.: 253430-48-7
M. Wt: 310.4 g/mol
InChI Key: ULTQUFCPWDEOND-TUCQFJRYSA-N
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Scientific Research Applications

Beta-Isocupreidine has a wide range of applications in scientific research, including:

Mechanism of Action

Mode of Action

It has been suggested that it may catalyze the reactions of carbon nucleophiles . More research is needed to fully understand the interaction of Beta-Isocupreidine with its targets and the resulting changes.

Biochemical Pathways

It is known to be involved in the reactions of carbon nucleophiles

Biochemical Analysis

Biochemical Properties

4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of various biomolecules. Additionally, the compound’s interaction with specific proteins can alter their conformation and function, leading to downstream effects on cellular processes .

Cellular Effects

The effects of 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of drugs and other xenobiotics. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The effects of 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses can cause toxicity, manifesting as liver damage, renal dysfunction, or other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of endogenous and exogenous compounds. This interaction can affect metabolic flux and alter the levels of metabolites within cells. The compound’s role in these pathways can have significant implications for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects. The localization can also influence the compound’s stability and interactions with other biomolecules .

Chemical Reactions Analysis

Types of Reactions: : Beta-Isocupreidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various quinoline derivatives and simpler alkaloid structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its high catalytic efficiency and selectivity in asymmetric synthesis reactions. It offers a remarkable catalyst turnover and produces high yields of enantioselective products .

Properties

IUPAC Name

4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTQUFCPWDEOND-TUCQFJRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes β-isocupreidine such an effective catalyst in asymmetric reactions like the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions?

A: β-Isocupreidine, or 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol, functions as a bifunctional catalyst. This means it possesses two key features that enable its catalytic prowess: a basic quinuclidine nitrogen and a hydrogen bond donor in the form of a hydroxyl group. [, , ] This dual functionality allows β-isocupreidine to simultaneously activate both nucleophilic and electrophilic reactants during the reaction. For instance, in the aza-Morita-Baylis-Hillman reaction, it activates the nucleophilic vinyl ketone or acrylate via hydrogen bonding while simultaneously deprotonating the imine, facilitating their interaction and leading to the formation of chiral, enantioenriched products. [, ]

Q2: The provided research mentions that β-isocupreidine can sometimes lead to opposite enantioselectivity in similar reactions. How is that possible?

A: Interestingly, researchers have observed that seemingly small changes in the reaction conditions or substrate structures can lead to an inversion of enantioselectivity when using β-isocupreidine as a catalyst. [, , ] For example, in the aza-Morita-Baylis-Hillman reaction, the choice of imine substrate (aromatic vs. aliphatic) [] or the addition of achiral additives like β-naphthol [] can influence the spatial orientation of the reacting partners within the catalyst's chiral environment, ultimately dictating which enantiomer is formed preferentially. This remarkable sensitivity highlights the importance of carefully optimizing reaction conditions to achieve the desired stereochemical outcome.

Q3: Are there any specific structural modifications to β-isocupreidine that are known to enhance its catalytic activity or alter its enantioselectivity?

A: Yes, researchers have explored modifications to the β-isocupreidine scaffold to fine-tune its catalytic properties. For example, introducing an acylamino group at the C-6' position of β-isocupreidine was found to significantly enhance both the yield and enantioselectivity in the aza-Morita-Baylis-Hillman reaction with aliphatic α-amidosulfones as imine surrogates. [] This modification likely enhances the catalyst's ability to activate the imine substrate through additional hydrogen bonding interactions.

Q4: Beyond the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions, are there other applications of β-isocupreidine in organic synthesis?

A: Absolutely! β-isocupreidine's utility extends beyond the Morita-Baylis-Hillman-type reactions. It has shown promise in catalyzing the asymmetric Baylis-Hillman reaction of aldehydes, including challenging substrates like chiral N-Boc-α-amino aldehydes. [] This reaction provides access to valuable chiral building blocks used in the synthesis of complex molecules, such as the phoslactomycin family of antibiotics. []

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